![molecular formula C8H11NO3 B2539800 Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 1934931-10-8](/img/structure/B2539800.png)
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
“Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” is reported to be an oil at room temperature. Its molecular weight is 141.17. It is recommended to be stored in a refrigerator .Scientific Research Applications
Synthesis and Medicinal Chemistry
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate belongs to the class of dihydropyrimidinones (DHPMs). Researchers have synthesized it via the modified Biginelli reaction, involving benzaldehyde, p-tolylurea, and methyl acetoacetate. The reaction is promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, resulting in high yield . Its potential applications in medicinal chemistry include drug design, as DHPMs exhibit biological and pharmaceutical properties.
Antimicrobial Activity
Studies have explored the antimicrobial potential of related compounds. While specific data on Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate may be limited, similar DHPMs have demonstrated antimicrobial effects . Further investigations could reveal its efficacy against bacterial, fungal, or viral pathogens.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models can predict a compound’s biological activity based on its chemical structure. Researchers have likely explored the relationship between the structure of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its biological effects. QSAR studies help optimize drug design and predict pharmacological properties .
Heterocyclic Synthesis
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can serve as a building block for synthesizing heterocyclic compounds. Researchers have used similar DHPMs to create four- to seven-membered heterocycles with unique biological activities . These derivatives may find applications in drug discovery and materials science.
Plant Hormone Analogues
Indole derivatives, including Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, have been investigated as plant hormone analogues. For example, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan. Analogues like Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate could potentially influence plant growth and development .
Mechanism of Action
Safety and Hazards
The safety information available indicates that “Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
properties
IUPAC Name |
methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTYNQPXZMDEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(CCC1=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.